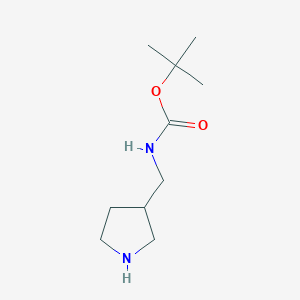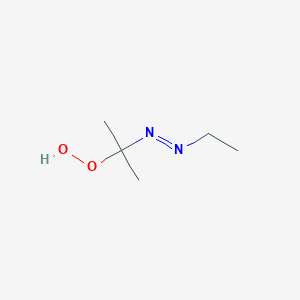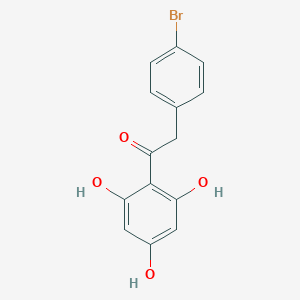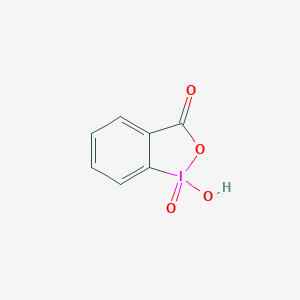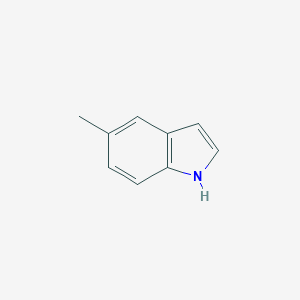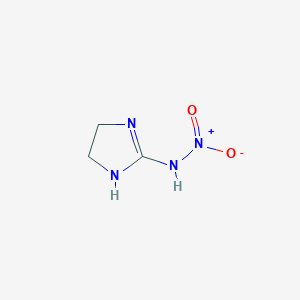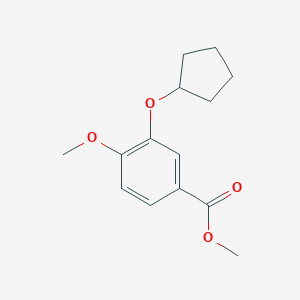
Methyl 3-(cyclopentyloxy)-4-methoxybenzoate
Overview
Description
“Methyl 3-(cyclopentyloxy)-4-methoxybenzoate” is a compound that contains a benzoate group, a methoxy group, and a cyclopentyloxy group . The benzoate group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of ether and ester bonds . For instance, the cyclopentyloxy group could potentially be introduced through a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and ester groups could impact its polarity, solubility, and reactivity .Scientific Research Applications
Antimicrobial and Molluscicidal Activity
Methyl 3-(cyclopentyloxy)-4-methoxybenzoate, as a derivative of benzoic acid, is associated with various biological activities. For instance, prenylated benzoic acid derivatives, closely related to this compound, have shown significant antimicrobial and molluscicidal properties. These compounds, isolated from Piper aduncum leaves, demonstrate the potential of benzoic acid derivatives in bioactive applications (Orjala et al., 1993).
Enzymatic Interactions
The enzymatic interactions of similar compounds are also notable. Studies on 4-methoxybenzoate O-demethylating enzyme systems in Pseudomonas putida reveal insights into the biochemical processes involving benzoic acid derivatives. This enzyme system, which acts on various substrates including 4-methoxybenzoate, highlights the potential of this compound in studying enzyme-substrate interactions (Bernhardt et al., 1973).
Thermochemical Properties
The thermochemical properties of methyl methoxybenzoates have been studied both experimentally and computationally, providing valuable data on their structural and thermochemical characteristics. Such studies contribute to the understanding of this compound’s physical and chemical behavior under various conditions (Flores et al., 2019).
Photochemical Reactions
Methyl benzoates, including methyl p-methoxybenzoate, undergo photochemical reactions, such as hydrogen abstraction and cycloaddition with olefins. These reactions, which occur via excited singlet states of the esters, are crucial for understanding the photochemistry of this compound and related compounds (Cantrell, 1973).
Metabolic Pathways
Investigations into the metabolism of methoxybenzoic acids by anaerobic bacteria offer insights into biological pathways involving this compound. These studies help in understanding how such compounds are transformed in biological systems, potentially leading to applications in biotechnology and environmental science (Deweerd et al., 1988).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 3-cyclopentyloxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-8-7-10(14(15)17-2)9-13(12)18-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEJDVYGAWCKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371652 | |
| Record name | methyl 3-(cyclopentyloxy)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154464-24-1 | |
| Record name | methyl 3-(cyclopentyloxy)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
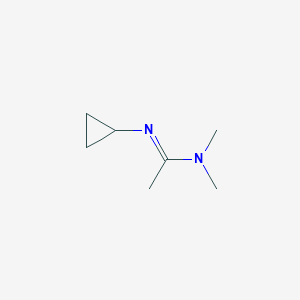
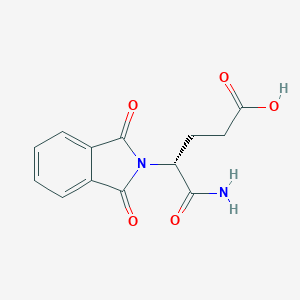
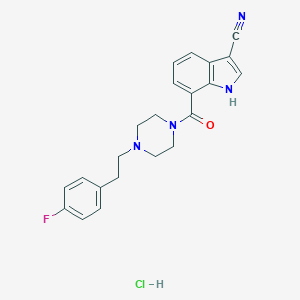

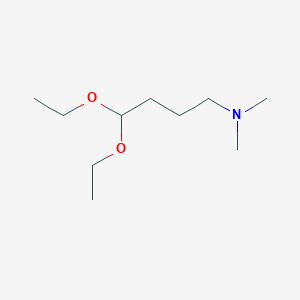
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
